molecular formula C17H27BN2O2 B13066173 1-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine

1-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine

Cat. No.: B13066173
M. Wt: 302.2 g/mol
InChI Key: JQHUFANVINCSCU-UHFFFAOYSA-N
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Description

1-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine is an organic compound that features a piperazine ring substituted with a phenyl group, which is further substituted with a boronic ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine typically involves the reaction of 2-methyl-4-bromophenylboronic acid with piperazine in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperazines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid.

    Reduction: 1-(2-Methylcyclohexyl)piperazine.

    Substitution: Various N-alkylated piperazines.

Scientific Research Applications

1-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a ligand in the development of new pharmaceuticals.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The piperazine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Similar boronic ester functionality but with a pyrazole ring instead of a piperazine ring.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Similar boronic ester functionality but with a phenol group instead of a piperazine ring.

Uniqueness

1-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine is unique due to the combination of its boronic ester and piperazine functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both synthetic and medicinal chemistry.

Properties

Molecular Formula

C17H27BN2O2

Molecular Weight

302.2 g/mol

IUPAC Name

1-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine

InChI

InChI=1S/C17H27BN2O2/c1-13-12-14(18-21-16(2,3)17(4,5)22-18)6-7-15(13)20-10-8-19-9-11-20/h6-7,12,19H,8-11H2,1-5H3

InChI Key

JQHUFANVINCSCU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCNCC3)C

Origin of Product

United States

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